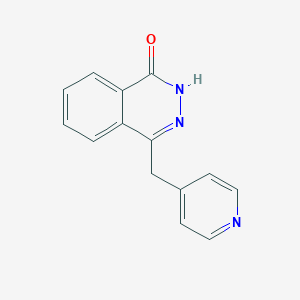
4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one
Cat. No. B029346
Key on ui cas rn:
107558-48-5
M. Wt: 237.26 g/mol
InChI Key: NIQMWTLRDNQDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06891041B2
Procedure details


500 g of phthalidyl-3-triphenylphosphonium chloride (1.160 mol) is suspended in 2250 ml of tetrahydrofaran (THF). At 5° C., 110.7 ml of pyridine-4-aldehyde (124.2 g, 1.160 mol) is added, and then 161.7 ml of triethylamine (117.4 g, 1.160 mol) is metered into the white suspension. After the addition is completed, the reaction mixture is stirred for 1 hour at 40° C., then mixed with 62.0 ml of hydrazine hydrate (63.9 g, 1.276 mol) and stirred for 8 hours at 70° C. Then, 32.7 ml of acetic acid anhydride (35.5 g, 0.348 mol) is added, and the stirring is continued for 2.5 hours at 20° C. Then, the reaction mixture is mixed first with 1500 ml of water, then with 367 ml of 4 M H2SO4 solution. About 2500 ml of THF/water is distilled off from this reaction solution in a vacuum. The suspension that is obtained is filtered via a glass frit. The filtrate is mixed with 50% sodium hydroxide solution up to a pH of 8.0 (about 185 ml). The precipitated product is filtered off, washed with 450 ml of water and dried at 60° C. 264.2 g (96% of theory) of a slightly yellowish solid is obtained.
[Compound]
Name
phthalidyl-3-triphenylphosphonium chloride
Quantity
500 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.C([N:11]([CH2:14][CH3:15])CC)C.O.[NH2:17]N.C(O[C:23](=[O:25])[CH3:24])(=O)C.OS(O)(=O)=O.[CH2:31]1[CH2:35]O[CH2:33][CH2:32]1>O>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:14]2[C:15]3[C:24](=[CH:33][CH:32]=[CH:31][CH:35]=3)[C:23](=[O:25])[NH:17][N:11]=2)=[CH:5][CH:6]=1 |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
phthalidyl-3-triphenylphosphonium chloride
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
110.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
161.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
62 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Five
|
Name
|
|
|
Quantity
|
32.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Six
|
Name
|
|
|
Quantity
|
367 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Eight
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred for 1 hour at 40° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 8 hours at 70° C
|
|
Duration
|
8 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the stirring is continued for 2.5 hours at 20° C
|
|
Duration
|
2.5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
About 2500 ml of THF/water is distilled off from this reaction solution in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The suspension that is obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered via a glass frit
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is mixed with 50% sodium hydroxide solution up to a pH of 8.0 (about 185 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 450 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
264.2 g (96% of theory) of a slightly yellowish solid is obtained
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
